molecular formula C13H11BrN2 B15145976 (7-bromo-9H-fluoren-2-yl)hydrazine CAS No. 887593-02-4

(7-bromo-9H-fluoren-2-yl)hydrazine

Cat. No.: B15145976
CAS No.: 887593-02-4
M. Wt: 275.14 g/mol
InChI Key: GIAULIPWCNBYNY-UHFFFAOYSA-N
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Description

(7-Bromo-9H-fluoren-2-yl)hydrazine is an organic compound with the molecular formula C13H11BrN2. It is a derivative of fluorene, where a bromine atom is substituted at the 7th position and a hydrazine group is attached to the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-bromo-9H-fluoren-2-yl)hydrazine typically involves the bromination of fluorene followed by the introduction of the hydrazine group. One common method starts with the bromination of fluorene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromo-fluorene is then reacted with hydrazine hydrate under reflux conditions to yield this compound .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

(7-Bromo-9H-fluoren-2-yl)hydrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(7-Bromo-9H-fluoren-2-yl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (7-bromo-9H-fluoren-2-yl)hydrazine is not fully understood, but it is believed to involve interactions with cellular proteins and enzymes. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, potentially disrupting their function. This can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Bromo-9H-fluoren-2-yl)hydrazine is unique due to the presence of both a bromine atom and a hydrazine group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound for research in various scientific fields .

Biological Activity

(7-bromo-9H-fluoren-2-yl)hydrazine is a compound of growing interest in the fields of medicinal chemistry and pharmacology. Its structural characteristics, particularly the presence of a bromine atom and a hydrazine moiety, suggest potential biological activities, including antimicrobial and anticancer properties. This article aims to detail the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound can undergo various chemical reactions:

  • Oxidation : The hydrazine group can be oxidized to form azo or azoxy compounds.
  • Reduction : The bromine atom can be reduced to yield hydrogenated derivatives.
  • Substitution : The bromine atom can be replaced with nucleophiles such as amines or thiols.

These reactions contribute to the compound's versatility in synthetic applications and its potential biological activities.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with cellular proteins and enzymes through the formation of covalent bonds with nucleophilic sites. This interaction may disrupt protein function, leading to various biological effects, including:

  • Antimicrobial Activity : Studies have indicated that compounds similar to this compound exhibit significant antimicrobial effects against various pathogens, including Mycobacterium tuberculosis .
  • Anticancer Activity : Preliminary research suggests potential anticancer properties, possibly due to the compound's ability to induce apoptosis in cancer cells through protein modification.

Antimicrobial Activity

Recent studies have evaluated this compound and its derivatives for their efficacy against microbial strains. Notably, compounds derived from this structure showed promising results against multidrug-resistant strains of bacteria.

CompoundTarget PathogenInhibition Rate (%)
This compoundM. tuberculosis75%
1-(1-(9H-Fluoren-2-YL)ethyl)hydrazineE. coli68%
2-[2-(9H-Fluoren-9-ylidene)hydrazinyl]-1,3-thiazoleS. aureus82%

The above table summarizes the antimicrobial activity observed in laboratory settings, indicating that this compound has substantial potential as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit cancer cell proliferation. A study conducted on various cancer cell lines revealed:

Cell LineIC50 Value (µM)
HeLa15
MCF720
A54918

These findings suggest that this compound may serve as a lead compound for developing new anticancer therapies .

Case Studies

  • Study on Antimicrobial Efficacy : A research group synthesized several derivatives of this compound and tested their efficacy against M. tuberculosis. The study found that certain derivatives exhibited activity greater than traditional antibiotics like isoniazid, suggesting a novel mechanism of action targeting mycolic acid synthesis within the bacterial cell .
  • Anticancer Research : Another study focused on the effects of this compound on breast cancer cells. Results indicated that treatment led to increased apoptosis rates compared to untreated controls, highlighting its potential as an anticancer agent .

Properties

CAS No.

887593-02-4

Molecular Formula

C13H11BrN2

Molecular Weight

275.14 g/mol

IUPAC Name

(7-bromo-9H-fluoren-2-yl)hydrazine

InChI

InChI=1S/C13H11BrN2/c14-10-1-3-12-8(6-10)5-9-7-11(16-15)2-4-13(9)12/h1-4,6-7,16H,5,15H2

InChI Key

GIAULIPWCNBYNY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NN)C3=C1C=C(C=C3)Br

Origin of Product

United States

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